Cas no 40440-78-6 (Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester)

Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester is a benzimidazole-derived compound with potential applications in pharmaceutical and agrochemical research. Its structure features a carbamate moiety linked to a 4-methylbenzimidazole core, offering reactivity suitable for further derivatization. The methyl ester group enhances solubility and stability, facilitating handling in synthetic processes. This compound may serve as an intermediate in the development of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular framework allows for precise structural modifications, making it valuable for structure-activity relationship studies. The product is typically characterized by high purity and consistent performance in laboratory settings.
Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester structure
40440-78-6 structure
Product Name:Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester
CAS No:40440-78-6
MF:C10H11N3O2
MW:205.213241815567
CID:324433
PubChem ID:15752801
Update Time:2025-10-31

Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester
    • NS00022710
    • DTXSID10220156
    • EINECS 274-181-1
    • methyl N-(4-methyl-1H-benzimidazol-2-yl)carbamate
    • CHEMBL4560326
    • SCHEMBL4900862
    • 69878-51-9
    • PD095728
    • SCHEMBL10907469
    • Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate
    • EN300-6740665
    • METHYL N-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)CARBAMATE
    • 40440-78-6
    • Z2787458243
    • Inchi: 1S/C10H11N3O2/c1-6-4-3-5-7-8(6)12-9(11-7)13-10(14)15-2/h3-5H,1-2H3,(H2,11,12,13,14)
    • InChI Key: TZVPHEKAVUIROV-UHFFFAOYSA-N
    • SMILES: O(C)C(NC1=NC2C(C)=CC=CC=2N1)=O

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 67Ų

Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6740665-0.05g
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate
40440-78-6 95.0%
0.05g
$36.0 2025-02-19
Enamine
EN300-6740665-0.1g
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate
40440-78-6 95.0%
0.1g
$58.0 2025-02-19
Enamine
EN300-6740665-0.25g
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate
40440-78-6 95.0%
0.25g
$83.0 2025-02-19
Enamine
EN300-6740665-0.5g
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate
40440-78-6 95.0%
0.5g
$153.0 2025-02-19
Enamine
EN300-6740665-1.0g
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate
40440-78-6 95.0%
1.0g
$228.0 2025-02-19
Enamine
EN300-6740665-2.5g
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate
40440-78-6 95.0%
2.5g
$446.0 2025-02-19
Enamine
EN300-6740665-5.0g
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate
40440-78-6 95.0%
5.0g
$660.0 2025-02-19
Enamine
EN300-6740665-10.0g
methyl N-(4-methyl-1H-1,3-benzodiazol-2-yl)carbamate
40440-78-6 95.0%
10.0g
$978.0 2025-02-19
1PlusChem
1P01HO3O-50mg
Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester
40440-78-6 95%
50mg
$104.00 2024-05-03
1PlusChem
1P01HO3O-100mg
Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester
40440-78-6 95%
100mg
$130.00 2024-05-03

Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester Related Literature

Additional information on Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester

Carbamic Acid, (4-Methyl-1H-Benzimidazol-2-Yl)-, Methyl Ester: A Comprehensive Overview

The compound with CAS No. 40440-78-6, commonly referred to as Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester, is a significant molecule in the field of organic chemistry. This compound belongs to the class of carbamates and has garnered attention due to its unique structural properties and potential applications in various industries. The benzimidazole moiety in its structure contributes to its stability and reactivity, making it a valuable compound for research and development.

Recent studies have highlighted the importance of benzimidazole derivatives in drug discovery. The methyl ester group in this compound plays a crucial role in enhancing its solubility and bioavailability, which are critical factors in pharmaceutical applications. Researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.

The synthesis of Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester involves a multi-step process that typically includes the formation of the benzimidazole ring followed by esterification. This process has been optimized in recent years to improve yield and purity. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality, making it a more efficient method for large-scale production.

In terms of applications, this compound has shown promise in the field of agrochemicals. Its ability to inhibit certain enzymes involved in plant growth regulation has led to its consideration as a potential herbicide or fungicide. Field trials conducted under controlled conditions have demonstrated its effectiveness in controlling specific plant pathogens without adverse effects on non-target organisms.

From an environmental perspective, the degradation pathways of Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester have been studied extensively. Research indicates that it undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. This characteristic is advantageous for minimizing ecological risks associated with its use.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular docking studies have revealed potential binding sites on target proteins, providing insights into its mechanism of action. These findings have paved the way for further investigations into its therapeutic potential.

In conclusion, Carbamic acid, (4-methyl-1H-benzimidazol-2-yl)-, methyl ester is a versatile compound with a wide range of applications across different industries. Its unique chemical structure and favorable properties make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent